molecular formula C22H19ClF3N5O B2952645 {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(4-methyl-2-phenyl-5-pyrimidinyl)methanone CAS No. 338399-42-1

{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(4-methyl-2-phenyl-5-pyrimidinyl)methanone

Cat. No.: B2952645
CAS No.: 338399-42-1
M. Wt: 461.87
InChI Key: VPMYCHNTUDUJGH-UHFFFAOYSA-N
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Description

The compound {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(4-methyl-2-phenyl-5-pyrimidinyl)methanone is a heterocyclic molecule featuring a pyridine core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. This pyridinyl group is linked via a piperazine moiety to a 4-methyl-2-phenyl-5-pyrimidinyl methanone group.

Properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(4-methyl-2-phenylpyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF3N5O/c1-14-17(13-27-19(29-14)15-5-3-2-4-6-15)21(32)31-9-7-30(8-10-31)20-18(23)11-16(12-28-20)22(24,25)26/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMYCHNTUDUJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(4-methyl-2-phenyl-5-pyrimidinyl)methanone is a complex organic molecule that has garnered attention in various fields of biological research. Its unique structure, characterized by the presence of a piperazine ring and multiple aromatic systems, suggests potential for diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on available research findings, case studies, and relevant data.

Molecular Structure

The molecular formula of the compound is C19H16ClF3N4OC_{19}H_{16}ClF_3N_4O with a molecular weight of approximately 495.71 g/mol. The structure includes:

  • A piperazine moiety.
  • A pyridine ring substituted with a trifluoromethyl group.
  • A pyrimidine derivative.

Physical Properties

PropertyValue
Molecular Weight495.71 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

The proposed mechanism of action for similar compounds involves inhibition of bacterial phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence. This inhibition leads to a reduction in secondary metabolism and ultimately thwarts bacterial growth .

Case Studies

  • Inhibition Studies : In vitro assays demonstrated that analogs of this compound can inhibit bacterial growth at submicromolar concentrations without exhibiting cytotoxic effects on human cells .
  • Pharmacokinetics : Advanced analogs have been tested for their pharmacokinetic profiles, revealing favorable absorption and distribution characteristics in vivo, which supports their potential as therapeutic agents .

Toxicological Profile

While the compound shows promising biological activities, it is essential to consider its safety profile. The compound has been classified under several hazard categories due to its potential toxicity:

  • Acute toxicity if swallowed or inhaled.
  • Causes skin and eye irritation .

Bioassay Results

Bioassays conducted on similar compounds have yielded valuable insights into their biological efficacy. For instance:

  • Compounds exhibited selective antibacterial activity with minimal toxicity to mammalian cells.
  • Structural modifications have been explored to enhance potency and reduce side effects .

Patents and Innovations

Several patents related to this compound highlight its potential applications in treating metabolic disorders such as diabetes and obesity, indicating its role as a modulator of metabolic pathways .

Comparison with Similar Compounds

Fluopyram: A Fungicidal Analog

Structure: Fluopyram (N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide) shares the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group but replaces the piperazino-pyrimidinyl methanone with a benzamide-ethyl bridge. Activity: As a broad-spectrum fungicide, Fluopyram inhibits mitochondrial respiration by targeting succinate dehydrogenase . Key Differences:

  • The ethyl-benzamide chain in Fluopyram likely enhances membrane permeability compared to the bulkier piperazino-pyrimidinyl group in the target compound.
Parameter Target Compound Fluopyram
Core Structure Pyridine-Piperazine-Pyrimidine Pyridine-Ethyl-Benzamide
Molecular Weight ~450–500 g/mol 396.25 g/mol
Key Functional Groups Trifluoromethyl, Chlorine, Piperazine Trifluoromethyl, Chlorine, Benzamide
Application Hypothetical pesticidal/pharmaceutical Fungicide

Haloxyfop Derivatives: Herbicidal Analogs

Structure: Haloxyfop (2-[4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy]propanoic acid) incorporates the same pyridinyl group but connects it via an ether linkage to phenoxypropionic acid. Activity: Haloxyfop inhibits acetyl-CoA carboxylase, disrupting lipid synthesis in plants . Key Differences:

  • The ether-phenoxypropionic acid chain in Haloxyfop confers herbicidal activity, contrasting with the piperazine-pyrimidine moiety in the target compound, which may favor interactions with neuronal or fungal targets.
  • Haloxyfop derivatives (e.g., haloxyfop-ethoxyethyl) are banned in some regions due to carcinogenicity , highlighting the importance of substituent choice in safety profiles.
Parameter Target Compound Haloxyfop
Linkage Piperazine Ether
Key Substituents Pyrimidinyl Methanone Phenoxypropionic Acid
Toxicity Unknown Carcinogenic (banned)

Pyrimidine and Pyridazinone Analogs

Examples :

  • 4-Chloro-5-dimethylamino-2-phenyl-2H-pyridazin-3-one: Features a pyridazinone core instead of pyrimidine, with dimethylamino and phenyl groups influencing herbicidal activity (e.g., pyrazon) .

Structural Insights :

  • Pyrimidine vs. Pyridazinone Cores: Pyrimidines (6-membered, two nitrogen atoms) offer greater aromatic stability compared to pyridazinones (6-membered, two adjacent nitrogen atoms), affecting electronic distribution and reactivity .
  • Substituent Effects: The 4-methyl-2-phenyl group in the target compound may enhance hydrophobic interactions, while amine or carbonyl groups in analogs modulate hydrogen-bonding capacity.

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